6-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
4,5,6,7-Tetrahydro-6-phenyl-1h-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-6-phenyl-1h-indazole-3-carboxylic acid typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-6-phenyl-1h-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,5,6,7-Tetrahydro-6-phenyl-1h-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-6-phenyl-1h-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), thereby reducing the production of pro-inflammatory mediators . Additionally, its anticancer effects may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
- 4,5,6,7-Tetrahydroindole
- 2,3-Disubstituted tetrahydro-2H-indazoles
Comparison: Compared to other similar compounds, 4,5,6,7-tetrahydro-6-phenyl-1h-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, the presence of the phenyl group at the 6-position enhances its anti-inflammatory and anticancer properties .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
6-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)13-11-7-6-10(8-12(11)15-16-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)(H,17,18) |
InChI Key |
VFTITOZEJBYJRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)NN=C2C(=O)O |
Origin of Product |
United States |
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